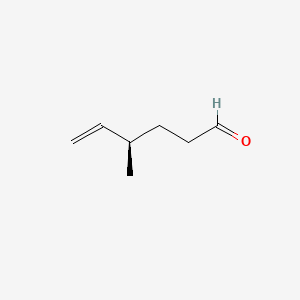
3-Hydroxytricosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxytricosanoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon position It is a derivative of tricosanoic acid, which is a saturated fatty acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytricosanoic acid typically involves the hydroxylation of tricosanoic acid. This can be achieved through various methods, including chemical and enzymatic processes. One common chemical method involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, which are often more sustainable and cost-effective compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxytricosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form tricosanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Tricosanoic acid, tricosanone.
Reduction: Tricosanol.
Substitution: Various substituted tricosanoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxytricosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxytricosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can affect the structure and function of biological membranes. Additionally, it may act as a substrate or inhibitor for specific enzymes, influencing various metabolic pathways.
Comparación Con Compuestos Similares
2-Hydroxytricosanoic acid: Similar structure but with the hydroxyl group at the second carbon position.
Tricosanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Hydroxytricosanoic acid is unique due to the position of its hydroxyl group, which imparts distinct chemical and biological properties. This makes it more versatile in chemical synthesis and potentially more effective in biological applications compared to its analogs.
Propiedades
Número CAS |
122751-64-8 |
|---|---|
Fórmula molecular |
C23H46O3 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
3-hydroxytricosanoic acid |
InChI |
InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)21-23(25)26/h22,24H,2-21H2,1H3,(H,25,26) |
Clave InChI |
SSCLZKIBZYXVKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)








![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
